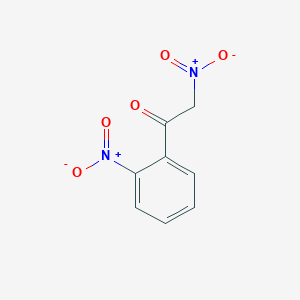
2-Nitro-1-(2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1-(2-nitrophenyl)ethanone, also known as 2’-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.1461 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and an ethanone group (-COCH3) attached to the second position of the phenyl ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitro-1-(2-nitrophenyl)ethanone can be synthesized through various methods. One common method involves the nitration of acetophenone using nitric acid and sulfuric acid as nitrating agents . The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-1-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
2-Nitro-1-(2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is utilized in studies involving the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-1-(2-nitrophenyl)ethanone involves its interaction with molecular targets through its nitro and ethanone functional groups. The nitro group can participate in redox reactions, while the ethanone group can undergo nucleophilic addition reactions . These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroacetophenone: Similar in structure but lacks the additional nitro group on the phenyl ring.
2-Nitrobenzyl alcohol: Contains a hydroxyl group (-OH) instead of the ethanone group.
1-(2-Nitrophenyl)ethanone: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-Nitro-1-(2-nitrophenyl)ethanone is unique due to the presence of two nitro groups on the phenyl ring, which imparts distinct chemical reactivity and properties compared to other similar compounds . This dual nitro substitution allows for a wider range of chemical transformations and applications in various fields .
Propiedades
Número CAS |
46388-92-5 |
|---|---|
Fórmula molecular |
C8H6N2O5 |
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
2-nitro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2 |
Clave InChI |
SCNLKNKILDXNCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


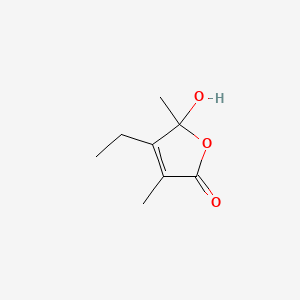
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
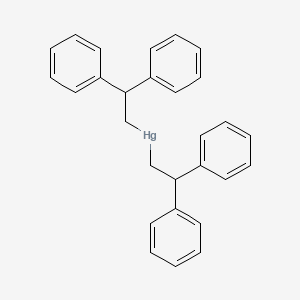
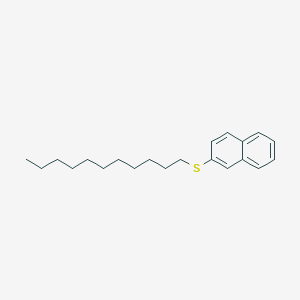

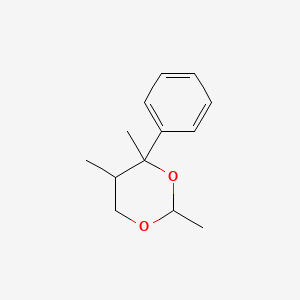
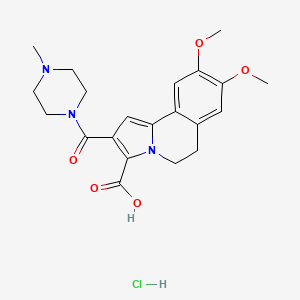

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)


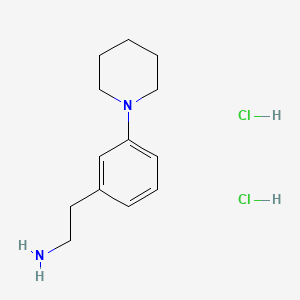
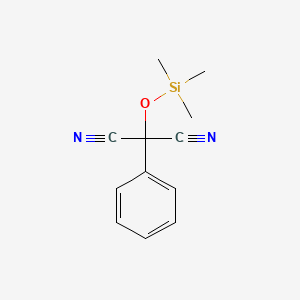
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
